molecular formula C12H24ClNO2 B2589577 Tert-butyl 2-(azepan-4-yl)acetate hydrochloride CAS No. 1864053-29-1

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride

Cat. No.: B2589577
CAS No.: 1864053-29-1
M. Wt: 249.78
InChI Key: VMTAIBIDAXMIHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a nitrogen-containing bicyclic compound featuring a seven-membered azepane ring linked to an acetate ester group and a tert-butyl moiety, with a hydrochloride counterion. The molecular formula is C₁₂H₂₂ClNO₂ (calculated based on structural analogs), and its molecular weight is approximately 247.71 g/mol (including HCl). This compound is utilized as a key intermediate in pharmaceutical synthesis due to its balanced lipophilicity and stability, which arise from the tert-butyl ester and azepane ring .

Properties

IUPAC Name

tert-butyl 2-(azepan-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTAIBIDAXMIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azepan-4-yl)acetate hydrochloride typically involves the esterification of 2-(azepan-4-yl)acetic acid with tert-butyl alcohol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is utilized in a variety of scientific research applications:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of new compounds with tailored properties.

Biology

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which is vital in drug discovery and development.
  • Protein-Ligand Interactions : Research indicates its potential role in modulating protein-ligand interactions, making it a candidate for therapeutic applications.

Industry

  • Specialty Chemicals Production : It is employed in the manufacturing of specialty chemicals and materials, contributing to advancements in material science and industrial chemistry.

The biological activity of this compound has been explored extensively, particularly regarding its antimicrobial and anticancer properties.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Inhibition Against Bacteria : Studies report effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Key findings include:

  • Induction of Apoptosis : In vitro assays demonstrate that it can reduce cell viability in different cancer cell lines, including breast and colon cancer cells.
  • IC50 Values : The IC50 values for these effects range from 10 µM to 20 µM, indicating moderate potency against cancer cells.

Case Studies and Experimental Data

Study FocusFindingsNotes
Antimicrobial EfficacySignificant inhibition against Staphylococcus aureus and Candida albicansComparable MICs to established antibiotics
Anticancer StudiesReduction of cell viability in breast and colon cancer cell linesIC50 values between 10 µM to 20 µM

Mechanism of Action

The mechanism of action of tert-butyl 2-(azepan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Ring Structure Functional Group Key Features Reference
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride C₁₂H₂₂ClNO₂ 7-membered azepane Acetate ester, tert-butyl High stability due to bulky tert-butyl group; moderate solubility in polar solvents.
tert-Butyl piperidine-4-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 6-membered piperidine Carboxylate ester, tert-butyl Smaller ring size enhances solubility in water; lower steric hindrance.
Ethyl 2-(piperidin-4-yl)acetate hydrochloride C₉H₁₈ClNO₂ 6-membered piperidine Acetate ester, ethyl Ethyl ester increases hydrolysis susceptibility compared to tert-butyl analogs.
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₀H₂₀ClNO₂ Cyclopropyl Aminoacetate ester Rigid cyclopropyl group improves conformational stability; potential CNS activity.
2-(azepan-4-yl)acetamide hydrochloride C₈H₁₇ClN₂O 7-membered azepane Acetamide Amide group enhances metabolic stability; higher melting point (124–126°C observed in analogs).

Physicochemical Properties

  • Solubility :
    • Azepane derivatives (7-membered ring) exhibit lower aqueous solubility compared to piperidine analogs (6-membered ring) due to increased hydrophobicity .
    • The tert-butyl group further reduces solubility in polar solvents but improves membrane permeability .
  • Stability :
    • Acetate esters (e.g., tert-butyl/ethyl) are prone to hydrolysis under acidic/basic conditions, whereas acetamide analogs (e.g., 2-(azepan-4-yl)acetamide) resist hydrolysis .
    • Cyclopropyl-containing derivatives demonstrate enhanced thermal stability due to rigid structure .

Biological Activity

Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1864053-29-1

The compound is characterized by unique structural features that contribute to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit certain protein-ligand interactions, which is critical in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy in inhibiting growth. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific pathways affected can vary depending on the type of cancer cells being studied .

Case Studies and Experimental Data

  • Antimicrobial Efficacy : In a study involving the evaluation of antimicrobial agents, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .
  • Anticancer Studies : In vitro assays have shown that the compound can effectively reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects ranged from 10 µM to 20 µM, indicating a moderate level of potency .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntimicrobial, Anticancer10 - 20Moderate potency against cancer cell lines
Tert-butyl N-(azepan-4-yl)-N-methylglycinateAnticancer15 - 25Similar mechanism but less potent
Other derivativesVariesVariesOften more potent but with different specificity

Q & A

Q. How can computational tools aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • QSAR models : Train using datasets of similar azepane derivatives to predict IC50 values.
  • Molecular dynamics simulations : Study ligand-receptor binding stability over time (e.g., GROMACS).
  • ADMET prediction : Use SwissADME or ADMETLab to forecast toxicity and bioavailability .

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